2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-benzylsulfanyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-19-14-9-7-13(8-10-14)15-17-18-16(20-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFLZRDDOQFEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylthiol with 4-methoxybenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
This compound is a compound of interest in medicinal chemistry and materials science due to its diverse biological activities and potential applications. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis methods, and case studies that highlight its utility in various fields.
Physical Properties
- Appearance : Typically a crystalline solid.
- Solubility : Soluble in organic solvents like DMSO and ethanol.
Pharmacological Applications
This compound has shown promising results in various pharmacological studies:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial and antifungal properties. For instance, it has been tested against strains of Staphylococcus aureus and Candida albicans, demonstrating efficacy comparable to standard antibiotics .
- Anticancer Potential : Research has highlighted its potential as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cells through the activation of caspase pathways .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines in animal models of inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of benzyl sulfide with appropriate phenolic compounds under controlled conditions. The following table summarizes various synthetic routes explored in literature:
Material Science Applications
In addition to its biological applications, this compound has been investigated for its potential use in material science:
- Organic Light Emitting Diodes (OLEDs) : The compound's unique electronic properties make it suitable for use in OLED technology, where it can serve as an emissive layer due to its ability to emit light upon electrical excitation .
- Polymer Composites : Incorporation into polymer matrices has been studied to enhance thermal stability and mechanical properties of the resulting materials .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics used as controls, suggesting a potential role in combating antibiotic resistance.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Flow cytometry analysis confirmed a higher percentage of apoptotic cells compared to untreated controls.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole varies depending on its application:
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymes.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block specific signaling pathways.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific molecular pathways.
Comparison with Similar Compounds
Key Substituents and Their Impact:
Sulfur-Based Groups :
- Benzylsulfanyl (C₆H₅CH₂S-) : Present in the target compound, this group enhances lipophilicity and may participate in hydrogen bonding or hydrophobic interactions.
- Sulfonyl (R-SO₂-) : Found in compounds like 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole (), sulfonyl groups increase polarity and oxidative stability, improving antibacterial activity (EC₅₀ = 0.17 µg/mL against Xanthomonas oryzae ).
- Thioether (R-S-) : Derivatives such as 2-((4-chlorobenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole () exhibit moderate antibacterial activity but lower oxidative resistance compared to sulfonyl analogs .
Aromatic Substitutions :
- 4-Methoxyphenyl : Enhances electron-donating effects and solubility. Analogues like 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 107, ) show potent anticancer activity (growth inhibition = 95.37% at 10⁻⁵ M) .
- Halogenated Phenyls : Chloro- or fluorophenyl groups (e.g., 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, ) improve bioactivity by increasing electrophilicity and membrane permeability .
Comparative Data Table:
*Estimated based on analogous synthesis routes (e.g., 82% yield for 7a in ).
Key Observations:
- Synthetic Yield : Sulfonyl derivatives (e.g., 81% in ) and halogenated thioethers (83.3% in ) exhibit high yields, while methoxyphenyl analogs (72% in ) require optimized conditions for scalability .
- Melting Points : Thioether derivatives (e.g., 113–114°C in ) generally have higher melting points than sulfonyl or methoxy-substituted compounds, suggesting stronger intermolecular forces .
Anticancer Activity
The target compound's structural analog, 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 107), demonstrated 95.37% growth inhibition against leukemia (SR) and prostate (PC-3) cancer cell lines at 10⁻⁵ M, outperforming fluorophenyl derivatives (e.g., 98.74% for 4-fluorophenyl analog) . The methoxyphenyl group likely enhances DNA intercalation or kinase inhibition, though its exact mechanism requires further study.
Antibacterial and Agrochemical Efficacy
Sulfonyl derivatives, such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, showed superior antibacterial activity against rice bacterial blight (Xanthomonas oryzae) compared to thioether analogs. Greenhouse trials confirmed a 60–70% reduction in disease incidence, attributed to enhanced superoxide dismutase (SOD) and peroxidase (POD) activity in treated plants . In contrast, thioether-based compounds (e.g., 2-(benzylsulfanyl) derivatives) showed moderate activity, likely due to reduced oxidative stability .
Biological Activity
2-(Benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is a compound of interest in medicinal chemistry due to its potential biological activities. Oxadiazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C13H12N2O2S
- Molecular Weight: 252.31 g/mol
The presence of both the benzylsulfanyl and methoxyphenyl groups enhances its lipophilicity and may contribute to its biological activity.
Antimicrobial Activity
Research has demonstrated that oxadiazole derivatives exhibit significant antimicrobial properties. A study assessing various oxadiazole compounds found that those with sulfanyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Anticancer Activity
The anticancer potential of oxadiazoles is well-documented. In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer (MCF-7) and prostate cancer (PC-3) cells. The mechanism involves the activation of caspase pathways and modulation of apoptotic markers.
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory activity. In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.
The biological activities of this compound are hypothesized to arise from its interaction with specific molecular targets:
- GABA Receptors: Similar compounds have been shown to interact with GABA receptors, suggesting that this oxadiazole derivative may modulate neurotransmitter activity.
- Enzyme Inhibition: The sulfanyl group may interact with thiol-containing enzymes, influencing metabolic pathways involved in inflammation and cancer progression.
Data Summary
Case Studies
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives including this compound against clinical isolates. The results indicated a significant reduction in bacterial load compared to controls.
- Cytotoxicity Assessment : In a cytotoxicity assessment against cancer cell lines, the compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin in MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, and what are the critical reaction conditions?
- Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide intermediates or condensation reactions. For example, substituted benzaldehydes are reacted with thioether-containing precursors under reflux in ethanol with glacial acetic acid as a catalyst. Key steps include optimizing reaction time (4–6 hours) and stoichiometric control of reactants to avoid byproducts. Post-synthesis purification involves column chromatography or recrystallization .
Q. How is the structural integrity of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on spectroscopic techniques:
- 1H/13C NMR : Aromatic protons (δ 6.91–7.95 ppm) and methoxy groups (δ ~3.82 ppm) are diagnostic .
- HRMS : Exact mass determination (e.g., m/z 252.09 for C15H12N2O2S) ensures molecular formula accuracy .
- IR Spectroscopy : Peaks at ~1603 cm⁻¹ (C=N) and ~1012 cm⁻¹ (C-O-C) confirm oxadiazole ring formation .
Q. What in vitro assays are used to evaluate its biological activity, and what parameters are measured?
- Methodological Answer : Anticancer activity is assessed using cell viability assays (e.g., MTT) against cancer cell lines (e.g., MCF-7, PC-3). Dose-response curves (e.g., 10⁻⁵–10⁻⁷ M) quantify IC50 values. Growth inhibition percentages (e.g., 95–98% at 10⁻⁵ M) are reported relative to controls .
Advanced Research Questions
Q. How do noncovalent interactions (e.g., CH⋯N, CH⋯π) in its crystal structure influence physicochemical properties?
- Methodological Answer : X-ray crystallography reveals that sulfur-containing substituents promote CH⋯π interactions with aromatic rings, stabilizing the lattice. These interactions enhance thermal stability (e.g., melting points >100°C) and solubility in polar solvents. Computational tools (Hirshfeld surface analysis) quantify interaction contributions .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for anticancer potency?
- Methodological Answer : SAR contradictions (e.g., methoxy vs. halogen substituents) are addressed by:
- Comparative docking : Molecular docking (AutoDock Vina) compares binding affinities to targets like topoisomerase II.
- Free-energy perturbation (FEP) : Quantifies substituent effects on binding thermodynamics .
- Synthetic diversification : Analogues with tert-butyl or fluorophenyl groups are synthesized to isolate steric/electronic effects .
Q. How can computational methods predict its performance as a scintillator material?
- Methodological Answer : Orbital energy calculations (HOMO: ~6.2 eV; LUMO: ~2.4 eV) predict radiation absorption efficiency. Photoluminescence quantum yield (PLQY) is modeled using TD-DFT. Experimental validation involves embedding the compound in polymer matrices (e.g., polystyrene) and testing under gamma irradiation .
Q. What mechanistic insights explain its enzyme inhibition (e.g., lipoxygenase/LOX)?
- Methodological Answer : Inhibition mechanisms are probed via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
